An In-Depth Technical Guide to the Synthesis of Ethyl Vinyl Sulfide from Ethanethiol and Acetylene
An In-Depth Technical Guide to the Synthesis of Ethyl Vinyl Sulfide from Ethanethiol and Acetylene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl vinyl sulfide is a valuable organosulfur compound and a versatile building block in organic synthesis. Its synthesis via the direct addition of ethanethiol to acetylene represents the most atom-economical approach. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this transformation, focusing on both classical and modern techniques. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to offer a practical resource for laboratory application. Key methods covered include base-catalyzed nucleophilic addition, particularly using safer, in-situ sources of acetylene like calcium carbide, and advanced visible-light photocatalytic radical additions that offer alternative pathways under mild conditions.
Core Synthesis: Base-Catalyzed Nucleophilic Addition
The most direct and widely employed method for synthesizing ethyl vinyl sulfide from ethanethiol and acetylene is the base-catalyzed nucleophilic addition, often referred to as a vinylation reaction. The reaction proceeds via the formation of a highly nucleophilic ethanethiolate anion, which subsequently attacks the carbon-carbon triple bond of acetylene.
Reaction Principle and Mechanism
The mechanism involves two primary steps:
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Deprotonation: A base abstracts the acidic proton from the thiol group of ethanethiol (pKa ≈ 10.6) to generate the ethanethiolate anion (CH₃CH₂S⁻). This anion is a potent nucleophile.
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Nucleophilic Attack: The ethanethiolate anion attacks one of the sp-hybridized carbons of the acetylene molecule. This results in the formation of a vinyl anion intermediate.
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Protonation: The vinyl anion is subsequently protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the final product, ethyl vinyl sulfide.
The overall transformation is a stereoselective anti-addition, though subsequent isomerization can sometimes occur depending on the reaction conditions.
Modern Protocol: Vinylation Using In Situ Generated Acetylene
Handling high-pressure acetylene gas poses significant safety risks, including the potential for explosion. A modern, safer, and more convenient approach utilizes calcium carbide (CaC₂) as an in-situ source of acetylene.[1][2] The controlled addition of water to calcium carbide generates acetylene directly within the reaction vessel, avoiding the need for specialized high-pressure equipment.[2] Superbasic systems, such as KOH in DMSO, have proven highly effective for this transformation.[3]
Experimental Protocol
Reaction: Ethanethiol + Calcium Carbide (as Acetylene Source) → Ethyl Vinyl Sulfide
Materials:
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Ethanethiol (CH₃CH₂SH)
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Calcium Carbide (CaC₂, technical grade)
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Potassium Hydroxide (KOH)
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Dimethyl Sulfoxide (DMSO, anhydrous)
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Deionized Water
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
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Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Purge the entire system with argon or nitrogen.
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Reagent Charging: To the flask, add potassium hydroxide (e.g., 2-5 equivalents relative to the thiol) and anhydrous DMSO. Stir the mixture until the KOH is substantially dissolved. Add crushed calcium carbide (e.g., 1.5-2.0 equivalents).
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Thiol Addition: Add ethanethiol (1.0 equivalent) to the stirred suspension.
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Acetylene Generation: Fill the dropping funnel with a mixture of DMSO and water (e.g., 10:1 v/v). Add the DMSO/water mixture dropwise to the reaction flask over a period of 1-2 hours. The generation of acetylene is exothermic; maintain the reaction temperature between 30-50°C using a water bath if necessary.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours after the full addition of the water solution.
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Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into a larger volume of cold water.
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Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure ethyl vinyl sulfide.
Quantitative Data for Base-Catalyzed Vinylation
The use of in-situ generated acetylene from calcium carbide provides a scalable and efficient method for the synthesis of various vinyl sulfides.
| Substrate Class | Base/Solvent System | Temperature (°C) | Yield (%) | Reference |
| Thiols (General) | KOtBu / DMSO-Dioxane | 100 | High (unspecified) | [4] |
| Thiobenzoic Acids | K₂CO₃ / DMF | 60 | up to 98% | [1] |
| Disulfides | K₂CO₃ / H₂O-DMF | 80 | up to 93% | [5] |
| Alcohols (for Vinyl Ethers) | KOH / DMSO | 35-40 | up to 94% | [3] |
| (Note: Data for analogous substrates are presented due to the generality of the method). |
Radical-Mediated Addition Pathways
While nucleophilic addition is predominant under basic conditions, radical pathways can also achieve the addition of thiols to acetylene. The outcome is highly dependent on the method of radical generation.
Competing Dihydrothiolation
Traditional radical initiation using peroxides or azo compounds often leads to a mixture of products, with a significant portion being the 1,2-bis(ethylthio)ethane, the result of a double addition (dihydrothiolation). The initial vinyl sulfide product is often more reactive towards the thiyl radical than acetylene itself, leading to the undesired second addition.
Modern Protocol: Visible-Light Photocatalytic Synthesis
Recent advances in photoredox catalysis enable the selective mono-addition of thiols to acetylene under mild conditions.[6] This method uses a photocatalyst that, upon excitation with visible light, initiates a radical chain reaction. This approach can offer high selectivity for the desired vinyl sulfide product.
Experimental Protocol (General Photocatalytic)
Reaction: Ethanethiol + Acetylene (gas) → Ethyl Vinyl Sulfide
Materials:
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Ethanethiol
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Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
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Base (e.g., N,N-Diisopropylethylamine, DIPEA)
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Solvent (e.g., Dimethylformamide, DMF, anhydrous)
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Acetylene gas (balloon)
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Visible light source (e.g., Blue LED lamp)
Procedure:
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Setup: To an oven-dried Schlenk tube, add the photocatalyst (e.g., 1 mol%), ethanethiol (1.0 equiv.), anhydrous DMF, and DIPEA (1.5 equiv.) under an inert atmosphere.
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Degassing: Degas the solution using several freeze-pump-thaw cycles.
-
Acetylene Addition: Backfill the tube with acetylene gas from a balloon.
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Irradiation: Place the reaction tube near a visible light source and stir vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC/GC. Upon completion, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Quantitative Data for Photocatalytic Vinylation
Photocatalytic methods provide a powerful tool for C-S bond formation with applications in late-stage functionalization.
| Thiol Substrate | Photocatalyst System | Solvent | Yield (%) | Reference |
| Pleuromutilin Thiol | Ir-based | DMF / H₂O | 42% (mono-adduct) | [6] |
| General Alkenes | Bi₂O₃ | DMF / DMSO | >95% (conversion) | [4] |
| (Note: Data demonstrates the viability of photocatalytic hydrothiolation). |
Comparative Analysis of Synthetic Pathways
The choice of synthetic strategy depends on the desired outcome, available equipment, and safety considerations. Base-catalyzed methods are robust and high-yielding, especially with the advent of in-situ acetylene generation. Photocatalytic methods offer an alternative under exceptionally mild conditions but may require specialized catalysts.
Conclusion
The synthesis of ethyl vinyl sulfide from ethanethiol and acetylene is a well-established transformation with multiple effective protocols available to the modern chemist. For scalability, safety, and efficiency, the base-catalyzed nucleophilic addition using in-situ generated acetylene from calcium carbide stands out as a highly practical and recommended method. Furthermore, emerging visible-light photocatalytic strategies provide a valuable, mild alternative, expanding the synthetic toolkit for accessing this important vinyl sulfide building block. The choice of method should be guided by the specific requirements of the research, including scale, functional group tolerance, and available resources.
References
- 1. An efficient metal-free pathway to vinyl thioesters with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Calcium carbide replaces explosive acetylene in organic synthesis | Research | Chemistry World [chemistryworld.com]
- 3. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Yne click chemistry of acetylene-enabled macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
